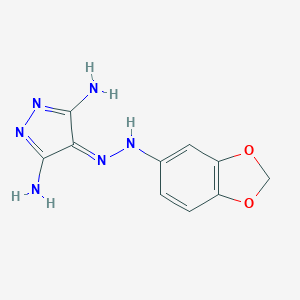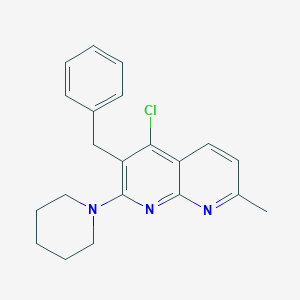![molecular formula C15H13FN6O3 B292308 ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292308.png)
ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of various enzymes and pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has been shown to exhibit low toxicity. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate. One potential direction is the development of more potent derivatives with improved therapeutic efficacy. Another direction is the evaluation of its potential as a treatment for other diseases such as multiple sclerosis and rheumatoid arthritis. In addition, further studies are needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzaldehyde hydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product.
Aplicaciones Científicas De Investigación
Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also been conducted to evaluate its potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H13FN6O3 |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13FN6O3/c1-2-25-15(24)8-7-18-13-11(14(23)21-22(13)12(8)17)20-19-10-6-4-3-5-9(10)16/h3-7,17,19H,2H2,1H3,(H,21,23)/b17-12?,20-11- |
Clave InChI |
BURASCLQPJLPDU-AQXMMVLFSA-N |
SMILES isomérico |
CCOC(=O)C1=CN=C2/C(=N/NC3=CC=CC=C3F)/C(=O)NN2C1=N |
SMILES |
CCOC(=O)C1=CN=C2C(=NNC3=CC=CC=C3F)C(=O)NN2C1=N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=NNC3=CC=CC=C3F)C(=O)NN2C1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292225.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)


![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)

![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292247.png)
![(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)